Naftifine Hydrochloride

Description

This compound is the hydrochloride salt form of naftifine, an allylamine derivate with synthetic broad-spectrum antifungal activity. Although the exact mechanism through which this compound exerts its effect is unknown, it appears to selectively inhibit the enzyme squalene 2,3-epoxidase, thereby inhibiting the biosynthesis of sterol. This results in a decreased amount of sterols, especially ergosterol which is the primary fungal membrane sterol, and a corresponding accumulation of squalene in fungal cells. This compound can be fungicidal as well as fungistatic to yeasts depending on the concentration and the organisms involved.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1988 and is indicated for tinea pedis and tinea.

See also: Naftifine (has active moiety).

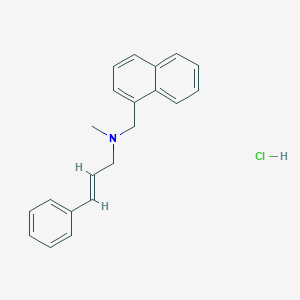

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(E)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N.ClH/c1-22(16-8-11-18-9-3-2-4-10-18)17-20-14-7-13-19-12-5-6-15-21(19)20;/h2-15H,16-17H2,1H3;1H/b11-8+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLUNPKFOFGZHRT-YGCVIUNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC=CC1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C/C=C/C1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045496 | |

| Record name | Naftifine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65473-14-5 | |

| Record name | Naftifine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65473-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naftifine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065473145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NAFTIFINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naftifine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-N-Cinnamyl-N-methyl-1-naphthalenemethyl-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAFTIFINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25UR9N9041 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Naftifine Hydrochloride: A Deep Dive into Squalene Epoxidase Inhibition

A Technical Guide for Researchers and Drug Development Professionals

Naftifine hydrochloride, a synthetic allylamine antifungal agent, exerts its therapeutic effect by potently and selectively inhibiting the fungal enzyme squalene epoxidase. This crucial enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a key step in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes. This technical guide provides an in-depth exploration of the mechanism of squalene epoxidase inhibition by naftifine, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Mechanism of Action: Disrupting Fungal Cell Membrane Integrity

Naftifine's primary mechanism of action is the non-competitive inhibition of squalene epoxidase.[1][2] This inhibition disrupts the ergosterol biosynthesis pathway at an early stage, leading to a cascade of events that are detrimental to the fungal cell.[3][4][5]

The two primary consequences of this enzymatic blockade are:

-

Ergosterol Depletion: The inhibition of squalene epoxidase leads to a deficiency of ergosterol in the fungal cell membrane.[5][6] This depletion alters the physical properties of the membrane, increasing its permeability and disrupting the function of membrane-bound enzymes, ultimately hindering fungal growth and replication.[3]

-

Squalene Accumulation: The blockage of the metabolic pathway causes the precursor, squalene, to accumulate to toxic levels within the fungal cell.[5][6] High concentrations of squalene are themselves detrimental, interfering with cell membrane function and contributing to the fungicidal activity of naftifine.[3]

This dual mechanism of action—ergosterol depletion and squalene accumulation—makes naftifine a highly effective antifungal agent.[3]

Quantitative Data on Squalene Epoxidase Inhibition

The inhibitory activity of naftifine and its analogue, terbinafine, against squalene epoxidase has been quantified in various fungal species and compared to its effect on the mammalian enzyme. This selectivity for the fungal enzyme is a key factor in its favorable safety profile.

| Compound | Organism/Enzyme Source | Inhibition Constant (Ki) | IC50 | Reference(s) |

| Naftifine | Candida albicans | 1.1 µM | [1][2] | |

| Candida parapsilosis | Slightly more sensitive than C. albicans | [1][2] | ||

| Trichophyton rubrum | 114.6 nM | [4] | ||

| Terbinafine | Candida albicans | 0.03 µM | [1][2] | |

| Trichophyton rubrum | 15.8 nM | [4] | ||

| Rat Liver | 77 µM | [1][2] |

| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | MFC Range (µg/mL) | MFC50 (µg/mL) | MFC90 (µg/mL) | Reference(s) |

| Naftifine HCl | All Dermatophytes (75 isolates) | 0.015 - 1.0 | 0.06 | 0.25 | 0.5 - >64 | 8.0 | >32 | [7] |

| Epidermophyton floccosum (75 isolates) | 0.12 - 0.25 | 0.12 | 0.12 | 0.5 - >64 | 8.0 | >32 | [7] |

Experimental Protocols

In Vitro Squalene Epoxidase Inhibition Assay

This assay measures the direct inhibitory effect of naftifine on squalene epoxidase activity.

1. Preparation of Microsomes:

- Fungal cells (e.g., Candida albicans, Trichophyton rubrum) are cultured and harvested.

- The cell walls are disrupted by mechanical means (e.g., glass beads, French press) in a suitable buffer.

- The cell lysate is subjected to differential centrifugation to isolate the microsomal fraction, which contains the membrane-bound squalene epoxidase.

2. Enzyme Assay:

- The reaction mixture contains the microsomal preparation, a buffer system (e.g., Tris-HCl), and necessary cofactors such as NADPH and FAD.[8][9]

- A radiolabeled substrate, such as [14C]farnesyl pyrophosphate or [14C]squalene, is added to the mixture.[8][10]

- The reaction is initiated and incubated at an optimal temperature (e.g., 37°C) for a defined period.

- The reaction is terminated by the addition of a strong base (e.g., KOH in methanol).

3. Analysis:

- Lipids are extracted from the reaction mixture using an organic solvent (e.g., hexane).

- The extracted lipids, including the unreacted substrate and the product (2,3-oxidosqualene), are separated by thin-layer chromatography (TLC).

- The radioactivity of the substrate and product spots is quantified using a radio-TLC scanner or by scintillation counting.

- The percentage of inhibition is calculated by comparing the amount of product formed in the presence of the inhibitor to the control (no inhibitor). IC50 values are determined by testing a range of inhibitor concentrations.

Determination of Ergosterol Biosynthesis Inhibition in Whole Fungal Cells

This method assesses the impact of naftifine on the entire ergosterol biosynthesis pathway within intact fungal cells.

1. Fungal Cell Culture and Treatment:

- Fungal cells are grown in a suitable liquid culture medium.

- A known concentration of this compound is added to the culture. A control culture without the inhibitor is run in parallel.

2. Radiolabeling:

- A radiolabeled precursor of ergosterol biosynthesis, such as [14C]acetate, is added to both the treated and control cultures.[5][6]

- The cultures are incubated for a period to allow for the incorporation of the radiolabel into lipids.

3. Lipid Extraction and Analysis:

- The fungal cells are harvested, and the lipids are extracted using a solvent system (e.g., chloroform:methanol).

- The extracted lipids are saponified to release the sterols.

- The non-saponifiable lipids, which include ergosterol and squalene, are extracted with an organic solvent (e.g., hexane).

- The different lipid fractions are separated by TLC or high-performance liquid chromatography (HPLC).

- The amount of radioactivity in the ergosterol and squalene fractions is quantified to determine the effect of naftifine on their respective levels.

Visualizing the Mechanism and Workflows

Caption: Inhibition of Squalene Epoxidase by Naftifine in the Fungal Ergosterol Biosynthesis Pathway.

Caption: Experimental Workflow for an In Vitro Squalene Epoxidase Inhibition Assay.

Caption: Logical Flow of Naftifine's Antifungal Action from Enzyme Inhibition to Cell Death.

References

- 1. Inhibition of squalene epoxidase by allylamine antimycotic compounds. A comparative study of the fungal and mammalian enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of squalene epoxidase by allylamine antimycotic compounds. A comparative study of the fungal and mammalian enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by terbinafine and other antimycotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of the antimycotic drug naftifine on growth of and sterol biosynthesis in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro Antifungal Activity of this compound against Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro assay of squalene epoxidase of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by terbinafine and other antimycotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multi-pronged molecular insights into flavonoid-mediated inhibition of squalene epoxidase: a pathway to novel therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D4RA09076D [pubs.rsc.org]

physicochemical properties of Naftifine Hydrochloride powder

An In-depth Technical Guide on the Physicochemical Properties of Naftifine Hydrochloride Powder

Introduction

This compound (CAS: 65473-14-5) is a synthetic, broad-spectrum antifungal agent belonging to the allylamine class of compounds.[1] It is primarily used for the topical treatment of superficial dermatomycoses, such as tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm).[2][3] The mechanism of action involves the selective inhibition of the enzyme squalene 2,3-epoxidase, which is a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4][5] This inhibition leads to a deficiency of ergosterol and an accumulation of squalene within the fungal cell, disrupting the cell membrane integrity and resulting in fungicidal activity against dermatophytes and fungistatic activity against yeasts.[4][5]

This technical guide provides a comprehensive overview of the core . The information presented is intended for researchers, scientists, and drug development professionals involved in formulation, analytical development, and quality control.

Chemical and Physical Properties

This compound is the hydrochloride salt form of naftifine.[4] It exists as a white to light yellow or off-white crystalline powder.[2][6]

Identification and Molecular Structure

| Property | Value | Source |

| Chemical Name | (E)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine hydrochloride | [5] |

| Synonyms | Naftin, Exoderil, Naftifungin | [2][7] |

| CAS Number | 65473-14-5 | [5] |

| Molecular Formula | C₂₁H₂₂ClN | [2][8] |

| Molecular Weight | 323.86 g/mol | [2] |

| InChIKey | OLUNPKFOFGZHRT-YGCVIUNWSA-N | [2] |

Physicochemical Data

The following table summarizes key quantitative . These parameters are critical for predicting its behavior during formulation and its bioavailability.

| Property | Value | Source |

| Melting Point | 172-175°C | [2] |

| 174.0 to 180.0 °C | [6] | |

| 177 °C | [7] | |

| pKa (Strongest Basic) | 8.99 (Predicted) | [3][8] |

| logP (Octanol-Water) | 5.4 (Experimental, for Naftifine base) | [9] |

| 4.96 (Predicted, for HCl salt) | [8] | |

| Topological Polar Surface Area | 3.2 Ų | [4] |

| Rotatable Bond Count | 5 | [3][4] |

Solubility Profile

This compound is soluble in polar organic solvents and sparingly soluble in aqueous buffers.[2][10]

| Solvent | Solubility | Source |

| Ethanol | ~5 mg/mL | [10] |

| 8 mg/mL (24.7 mM) | [11] | |

| 25 mg/mL (77.19 mM) | [12] | |

| 50 mg/mL | [2] | |

| DMSO | ~10 mg/mL | [10] |

| 100 mg/mL (308.77 mM) | [11][12] | |

| Dimethyl Formamide (DMF) | Soluble | [10] |

| Methylene Chloride | Soluble | [2] |

| Water | 2.5 mg/mL (7.72 mM) | [11] |

| 0.000229 mg/mL (Predicted) | [8] | |

| Aqueous Buffers (PBS pH 7.2) | Sparingly soluble; ~0.16 mg/mL in a 1:5 DMF:PBS solution | [10] |

Mechanism of Action Pathway

The primary antifungal activity of this compound stems from its interference with the ergosterol biosynthesis pathway in fungi.

Caption: Mechanism of action of Naftifine via inhibition of squalene epoxidase.

Solid-State Characterization

Appearance

This compound is a white to off-white or light yellow crystalline powder.[2][6]

Polymorphism

The crystalline form of an active pharmaceutical ingredient (API) can significantly impact its stability, solubility, and bioavailability. Studies have identified several novel crystalline forms (polymorphs) of this compound, designated as Type I, II, III, and IV.[13] Each form is characterized by a unique X-ray powder diffraction (XRPD) pattern with distinct characteristic absorption peaks at specific 2θ angles.[13] For example, Crystal Form I is characterized by XRPD peaks at 2θ angles of approximately 6.84, 13.54, 15.80, 16.92, and 17.76.[13] The existence of polymorphs necessitates careful control of the crystallization process during manufacturing to ensure batch-to-batch consistency.

Experimental Protocols & Methodologies

A thorough investigation of the physicochemical properties is essential for the quality control and formulation of pharmaceutical products.[14]

General Physicochemical Characterization Workflow

The characterization of an API like this compound powder follows a logical progression from basic identification to detailed performance-related tests.

Caption: General experimental workflow for API physicochemical characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity and quantifying the amount of this compound in bulk material and formulated products.[15][16]

-

Objective: To separate, identify, and quantify this compound and its potential impurities or degradation products.[15]

-

Methodology Example (Isocratic RP-HPLC):

-

Column: Inertsil ODS column.[16]

-

Mobile Phase: A mixture of acetonitrile, methanol, and water (e.g., 35:40:25 v/v/v), with an additive like triethylamine (0.8%), and pH adjusted to 5.5 with acetic acid.[16]

-

Flow Rate: 1.4 mL/min.[16]

-

Retention Time: Approximately 4.0 minutes under these conditions.[16]

-

-

Validation: The method is validated for linearity, accuracy, precision, and robustness to ensure it is suitable for routine quality control.[15][16]

HPLC Analysis Workflow

Caption: A typical workflow for the HPLC analysis of this compound.

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and thermal behavior of the powder. It can also be used to detect polymorphism, as different crystal forms will have different melting points and thermal transition profiles.

-

Protocol: A small, accurately weighed sample of this compound powder is placed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min). The heat flow to the sample is measured relative to an empty reference pan. The melting point is observed as an endothermic peak on the resulting thermogram.

X-Ray Powder Diffraction (XRPD)

-

Objective: To identify the crystalline structure and detect polymorphism.

-

Protocol: A sample of the powder is exposed to a monochromatic X-ray beam. The X-rays are diffracted by the crystalline lattice of the material at specific angles. The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystal form.[13]

Particle Size Analysis

-

Objective: To determine the particle size distribution of the powder, which affects dissolution rate, flowability, and content uniformity in solid dosage forms.

-

Protocol: Laser diffraction is a common method. The powder is dispersed in a suitable medium and passed through a laser beam. The particles scatter the light at an angle that is inversely proportional to their size. Detectors measure the scattered light intensity at various angles, and this data is used to calculate the particle size distribution.[18]

Stability

This compound should be stored in a well-ventilated, dry place, protected from light, and kept in a tightly closed container. Recommended storage temperatures are often between 2-8°C.[2] Stability studies are crucial to determine the shelf-life of the API and the final drug product. Forced degradation studies (exposing the drug to heat, light, acid, base, and oxidation) are performed to identify potential degradation products and establish the stability-indicating nature of analytical methods like HPLC.[15]

Conclusion

This guide provides a detailed overview of the essential . A thorough understanding and characterization of its solubility, solid-state properties, and stability are fundamental for the successful development of safe, effective, and stable pharmaceutical formulations. The experimental protocols outlined, particularly HPLC and XRPD, are critical tools for ensuring the quality and consistency of the active pharmaceutical ingredient.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | 65473-14-5 [chemicalbook.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound (USP) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. This compound | C21H22ClN | CID 5281098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 65473-14-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. chembk.com [chembk.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Naftifine | C21H21N | CID 47641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. This compound | Hedgehog/Smoothened | Antibiotic | TargetMol [targetmol.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. CN107857705A - this compound crystal formation and preparation method thereof - Google Patents [patents.google.com]

- 14. labinsights.nl [labinsights.nl]

- 15. Quantitative determination of naftifine and its degradation products in medicines by HPLC with small-volume columns | Yakupov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]

- 16. researchgate.net [researchgate.net]

- 17. RP-HPLC method for quantitative estimation of this compound in formulated products: development and validation | Journal of Applied Pharmaceutical Research [japtronline.com]

- 18. researchgate.net [researchgate.net]

Spectroscopic and Chromatographic Characterization of Naftifine Hydrochloride: A Technical Guide

Introduction: Naftifine Hydrochloride is a synthetic allylamine antifungal agent renowned for its broad-spectrum activity against a variety of dermatophytes, the fungi responsible for common skin infections like athlete's foot (tinea pedis), jock itch (tinea cruris), and ringworm (tinea corporis).[1][2] Its mechanism of action involves the specific inhibition of squalene 2,3-epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[3][4][5] This disruption leads to a fungicidal accumulation of squalene and a deficiency of ergosterol, compromising the integrity of the fungal cell membrane.[3][6][7]

This technical guide provides an in-depth overview of the core spectroscopic and chromatographic methods used for the analysis and characterization of this compound, intended for researchers, scientists, and professionals in drug development and quality control.

Chemical Identity and Physicochemical Properties

The foundational step in the analysis of any active pharmaceutical ingredient (API) is the confirmation of its identity and basic properties.

| Property | Value | Reference(s) |

| Chemical Name | (E)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine hydrochloride | [8][9] |

| Molecular Formula | C₂₁H₂₂ClN | [7][8] |

| Molecular Weight | 323.9 g/mol | [7] |

| CAS Number | 65473-14-5 | [8][10] |

| Appearance | White to off-white crystalline powder | [11] |

| Melting Point | 172-180 °C | [11] |

| Solubility | Soluble in ethanol (~50 mg/mL) and DMSO (~5 mg/mL); Insoluble in water. | [8][10][11] |

Mechanism of Action: Ergosterol Biosynthesis Inhibition

Naftifine's efficacy stems from its targeted disruption of fungal cell membrane synthesis. The following diagram illustrates this inhibitory pathway.

Caption: Mechanism of action of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the quantitative analysis and identification of this compound, based on the absorption of ultraviolet light by its chromophoric structures, namely the naphthalene and phenyl rings.

Experimental Protocol

-

Solvent Selection: Use spectroscopic grade methanol or ethanol.

-

Standard Preparation: Accurately weigh and dissolve this compound in the chosen solvent to prepare a stock solution (e.g., 100 µg/mL).

-

Working Solution: Dilute the stock solution to a final concentration suitable for analysis (e.g., 10 µg/mL).

-

Instrumentation: Use a calibrated double-beam UV-Visible spectrophotometer.

-

Data Acquisition: Scan the sample from 200 to 400 nm against a solvent blank.

References

- 1. rsc.org [rsc.org]

- 2. This compound | 65473-14-5 [chemicalbook.com]

- 3. selleckchem.com [selleckchem.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Naftifine | C21H21N | CID 47641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. google.com [google.com]

- 7. This compound | C21H22ClN | CID 5281098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. apexbt.com [apexbt.com]

- 11. chembk.com [chembk.com]

In Vitro Spectrum of Activity for Naftifine Hydrochloride: A Technical Guide

Abstract

Naftifine Hydrochloride is a synthetic allylamine antifungal agent renowned for its broad-spectrum activity, particularly against dermatophytes, the fungi responsible for common superficial skin infections. This technical guide provides an in-depth analysis of the in vitro activity of this compound, its mechanism of action, and the standardized protocols used for its evaluation. Quantitative data from multiple studies are summarized to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is a member of the allylamine class of antifungals. Its primary mechanism of action is the specific inhibition of the fungal enzyme squalene 2,3-epoxidase.[1][2][3] This enzyme is a critical component in the fungal sterol biosynthesis pathway, responsible for converting squalene to 2,3-oxidosqualene, a precursor to ergosterol.[2] Ergosterol is the principal sterol in fungal cell membranes, where it regulates fluidity, integrity, and the function of membrane-bound enzymes.

The inhibition of squalene epoxidase by naftifine has a dual antifungal effect:

-

Ergosterol Depletion : The blockage of the pathway leads to a deficiency of ergosterol, which compromises the structural integrity and function of the fungal cell membrane.[2][4]

-

Squalene Accumulation : The upstream blockage causes a buildup of intracellular squalene, which is toxic to fungal cells at high concentrations, leading to further membrane disruption and cell death.[1][2][5]

This mechanism results in fungicidal activity against dermatophytes and fungistatic activity against yeasts like Candida species.[6][7][8] The selective toxicity of naftifine is attributed to the significantly higher sensitivity of the fungal squalene epoxidase enzyme compared to its mammalian counterpart.[9]

In Vitro Spectrum of Activity

Naftifine has demonstrated potent in vitro activity against a wide range of fungi. Its efficacy is most pronounced against dermatophytes.[10][11] It also exhibits activity against various molds and yeasts, although generally to a lesser extent.[11][12]

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data for this compound against various fungal groups.

Table 1: In Vitro Activity of this compound Against Dermatophytes

| Organism | No. of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Activity Type |

| Trichophyton rubrum | 350 (combined) | 0.015 - 1.0[10][13][14] | 0.06[10] | 0.25[10] | Primarily Fungicidal[10] |

| Trichophyton mentagrophytes | 350 (combined) | 0.015 - 1.0[10][13][14] | 0.06[10] | 0.25[10] | Primarily Fungicidal[10] |

| Trichophyton tonsurans | 350 (combined) | 0.015 - 1.0[10][13][14] | 0.06[10] | 0.25[10] | Primarily Fungicidal[10] |

| Epidermophyton floccosum | 350 (combined) | 0.015 - 1.0[10][13][14] | 0.06[10] | 0.25[10] | Primarily Fungistatic[10] |

| Microsporum canis | 350 (combined) | 0.015 - 1.0[10][13][14] | 0.06[10] | 0.25[10] | Primarily Fungistatic[10] |

| General Dermatophytes | 38 | 0.1 - 0.2[12] | - | - | Fungicidal[12] |

Table 2: In Vitro Activity of this compound Against Yeasts and Molds

| Organism | No. of Strains | MIC Range (µg/mL) | Activity Type |

| Candida spp. | 77 | 1.5 - >100[12] | Primarily Fungistatic[6][7] |

| Candida albicans | - | - | Fungistatic[6][8] |

| Aspergillus spp. | 6 | 0.8 - 12.5[12] | Moderately Active[11] |

| Sporothrix schenckii | 2 | 0.8 - 1.5[12] | Moderately Active[11] |

Experimental Protocols for Susceptibility Testing

The determination of in vitro activity (MIC and MFC) is performed using standardized methodologies, primarily those established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (CLSI M38-A2)

The broth microdilution method is a standard procedure for determining the MIC of antifungal agents against filamentous fungi, including dermatophytes.[10]

Methodology:

-

Drug Preparation: this compound is dissolved in a solvent like dimethyl sulfoxide (DMSO) and then serially diluted in RPMI 1640 medium within a 96-well microtiter plate to achieve a range of final concentrations.

-

Inoculum Preparation: Fungal isolates are cultured on a suitable agar medium (e.g., potato dextrose agar). The conidia are harvested and suspended in sterile saline. The suspension is adjusted using a spectrophotometer to a specified optical density, which corresponds to a standard conidial concentration (e.g., 1 x 10³ to 3 x 10³ CFU/mL for dermatophytes).[15]

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

-

Incubation: The plates are incubated at a controlled temperature (e.g., 28-35°C) for a specified period (e.g., 48-96 hours), depending on the growth rate of the fungus.

-

MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth as observed visually compared to the drug-free growth control well.[16]

-

MFC Determination (Optional): To determine if the drug is fungicidal or fungistatic, a small aliquot (e.g., 100 µL) is taken from the wells showing no growth and subcultured onto an agar plate. The MFC is the lowest drug concentration that results in no fungal growth on the subculture plate after incubation. Fungicidal activity is often defined as an MFC within 2-3 dilutions (≤4x) of the MIC.[10]

Potential for Resistance

Studies investigating the potential for resistance development have shown promising results for this compound. In one study, six strains of dermatophytes were subjected to 15 serial passages in the presence of the drug. The MICs for all isolates remained constant throughout the passages, indicating that naftifine did not induce resistance under these in vitro conditions.[10][13] To date, there have been no significant reports of resistance developing in organisms that were initially susceptible to naftifine.[17]

Conclusion

This compound exhibits potent in vitro antifungal activity, characterized by a broad spectrum that is particularly effective against the dermatophytes responsible for most superficial fungal infections of the skin. Its mechanism of action, the inhibition of squalene epoxidase, provides a fungicidal effect against these key pathogens. Standardized testing protocols confirm its low MIC values against Trichophyton, Microsporum, and Epidermophyton species. Furthermore, the lack of induced resistance in laboratory studies suggests a durable efficacy, making it a valuable agent in the topical treatment of dermatomycoses.

References

- 1. Naftifine | C21H21N | CID 47641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | C21H22ClN | CID 5281098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Naftifine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Naftifine - Wikipedia [en.wikipedia.org]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Inhibition of squalene epoxidase by allylamine antimycotic compounds. A comparative study of the fungal and mammalian enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Antifungal Activity of this compound against Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Naftifine. A review of its antimicrobial activity and therapeutic use in superficial dermatomycoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro activity of naftifine, a new antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro antifungal activity of this compound against dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. journals.asm.org [journals.asm.org]

- 16. journals.asm.org [journals.asm.org]

- 17. drugs.com [drugs.com]

Naftifine Hydrochloride: A Comprehensive Technical Guide on its Potential as a Lead Compound

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Naftifine hydrochloride, a synthetic allylamine antifungal agent, has long been a cornerstone in the topical treatment of superficial dermatomycoses. Its well-defined mechanism of action, targeting a critical enzyme in the fungal cell membrane biosynthesis pathway, combined with a favorable safety profile, positions it as an exemplary lead compound for the development of novel antifungal agents. This technical guide delves into the core scientific principles of naftifine, presenting its mechanism of action, structure-activity relationships, and antifungal efficacy through quantitative data, detailed experimental protocols, and visual workflows. The objective is to provide a comprehensive resource for researchers aiming to leverage the naftifine scaffold for future drug discovery and development initiatives.

Introduction: The Allylamine Antifungal Naftifine

This compound is a first-generation allylamine antifungal drug, primarily utilized for the topical treatment of tinea pedis, tinea cruris, and tinea corporis.[1][2] Its fungicidal activity against a broad spectrum of dermatophytes, such as Trichophyton, Microsporum, and Epidermophyton species, has been well-established.[3] Beyond its antifungal properties, naftifine also exhibits clinically significant anti-inflammatory and antibacterial effects, which can be beneficial in treating inflamed fungal infections.[4][5] The unique mode of action, targeting squalene epoxidase, distinguishes it from other antifungal classes like azoles and polyenes, making it a valuable therapeutic agent and an intriguing starting point for new drug development.[2][6]

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The primary antifungal action of this compound is the specific inhibition of the enzyme squalene 2,3-epoxidase (also known as squalene monooxygenase).[4][7] This enzyme is a critical component in the fungal ergosterol biosynthesis pathway, responsible for the conversion of squalene to 2,3-epoxysqualene.[3] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.[4]

The inhibition of squalene epoxidase by naftifine leads to two significant downstream effects that contribute to its antifungal activity:

-

Depletion of Ergosterol: The blockage of the pathway leads to a deficiency in ergosterol, which compromises the structural integrity and function of the fungal cell membrane. This results in increased permeability and, ultimately, cell death.[4][8]

-

Accumulation of Squalene: The inhibition of the enzyme causes a buildup of its substrate, squalene, within the fungal cell.[3] High concentrations of intracellular squalene are toxic to the cell, further contributing to the antifungal effect.[4]

This dual mechanism of action, combining fungistatic (due to ergosterol depletion) and fungicidal (due to squalene accumulation) effects, makes naftifine a highly effective antifungal agent.[7]

Signaling Pathway Diagram

Caption: Mechanism of this compound action.

Quantitative Data: In Vitro Antifungal Activity

The potency of this compound has been quantified against a wide range of fungal pathogens. The following tables summarize key in vitro activity data, including Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values.

Table 1: MIC and MFC of this compound against Dermatophytes[9]

| Fungal Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MFC Range (µg/mL) |

| Trichophyton rubrum | 150 | 0.015 - 0.25 | 0.03 | 0.12 | 0.03 - 0.5 |

| Trichophyton mentagrophytes | 100 | 0.015 - 0.5 | 0.06 | 0.25 | 0.03 - 1.0 |

| Trichophyton tonsurans | 50 | 0.03 - 1.0 | 0.12 | 0.5 | 0.06 - 2.0 |

| Epidermophyton floccosum | 25 | 0.03 - 0.25 | 0.12 | 0.25 | 0.12 - 2.0 |

| Microsporum canis | 25 | 0.06 - 1.0 | 0.25 | 1.0 | 0.25 - >2.0 |

| All Dermatophytes | 350 | 0.015 - 1.0 | 0.06 | 0.25 | N/A |

MIC₅₀: Minimum inhibitory concentration for 50% of the isolates. MIC₉₀: Minimum inhibitory concentration for 90% of the isolates.

Table 2: IC₅₀ Values of Naftifine Against Fungal Enzymes

| Enzyme | Organism | IC₅₀ | Reference |

| Squalene monooxygenase | Candida albicans | 6.50 (pIC₅₀) | [9] |

| Dehydrosqualene desaturase | Staphylococcus aureus | 6.53 (pIC₅₀) | [9] |

pIC₅₀ is the negative log of the IC₅₀ value.

Experimental Protocols

Antifungal Susceptibility Testing (CLSI Broth Microdilution Method)

The determination of MIC and MFC values for this compound is performed following the standardized guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10][11]

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in a significant reduction in viable organisms (MFC).

Materials:

-

This compound stock solution

-

96-well U-bottom microdilution plates

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Fungal inoculum, standardized to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL

-

Spectrophotometer

-

Incubator

-

Sabouraud dextrose agar (SDA) plates

Procedure:

-

Drug Dilution: A serial twofold dilution of this compound is prepared in the 96-well plates using RPMI 1640 medium.

-

Inoculum Preparation: Fungal isolates are grown on SDA, and a suspension is prepared in sterile saline. The turbidity is adjusted to match a 0.5 McFarland standard, and then further diluted to achieve the final inoculum concentration.

-

Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.

-

Incubation: The plates are incubated at 35°C for a duration dependent on the fungal species (e.g., 48-72 hours for Trichophyton spp.).

-

MIC Determination: The MIC is determined as the lowest concentration of naftifine that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or with a spectrophotometer.[12]

-

MFC Determination: An aliquot from each well showing no visible growth is subcultured onto an SDA plate. The plates are incubated at 35°C until growth is seen in the control subcultures. The MFC is the lowest drug concentration from which there is no fungal growth on the subculture plate.

Experimental Workflow Diagram

Caption: Workflow for MIC and MFC determination.

Synthesis of this compound

Several synthetic routes for this compound have been reported. A common approach involves a three-step process.[13]

Step 1: Synthesis of 1-Chloromethyl Naphthalene

-

Naphthalene is reacted with paraformaldehyde and hydrochloric acid in the presence of glacial acetic acid and phosphoric acid.

-

The mixture is heated, and upon cooling, the crude 1-chloromethyl naphthalene is separated and washed.

Step 2: Synthesis of N-methyl-1-naphthyl Methylamine

-

The crude 1-chloromethyl naphthalene is reacted with methylamine to form N-methyl-1-naphthyl methylamine.

Step 3: Synthesis of this compound

-

N-methyl-1-naphthyl methylamine is reacted with cinnamyl chloride in a suitable solvent with an acid binding agent (e.g., NaOH in toluene).

-

The resulting naftifine base is then acidified with hydrochloric acid to yield this compound, which can be purified by recrystallization.

Alternative methods, such as a one-pot three-component reaction involving an amine, formaldehyde, and styrene catalyzed by a Lewis acid, have also been developed to simplify the process.[14][15]

Naftifine as a Lead Compound: Structure-Activity Relationships (SAR)

The potential of naftifine as a lead compound stems from its well-defined structure, which allows for systematic modification to explore and optimize its antifungal activity. SAR studies have revealed key structural requirements for its antimycotic effects.[6]

-

Tertiary Allylamine Function: This functional group is considered a prerequisite for antifungal activity.

-

N-Methyl Group: While not strictly essential, the methyl group generally provides optimal activity.

-

Naphthylmethyl Group: This bulky, lipophilic group is crucial for potent activity. Modifications to the naphthalene ring can modulate activity and spectrum.

-

Cinnamyl Group (Phenyl Ring): The phenyl ring of the cinnamyl group is the most amenable to variation. Substitutions on this ring can be made to alter pharmacokinetic properties and potentially enhance activity against specific fungal species.[6]

The established SAR provides a rational basis for designing new naftifine derivatives with improved potency, a broader spectrum of activity, or enhanced pharmacokinetic profiles.

Lead Compound Development Logic

References

- 1. tandfonline.com [tandfonline.com]

- 2. Naftifine. A review of its antimicrobial activity and therapeutic use in superficial dermatomycoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Naftifine | C21H21N | CID 47641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Naftifine: a review. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 6. Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C21H22ClN | CID 5281098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Articles [globalrx.com]

- 9. naftifine [drugcentral.org]

- 10. In Vitro Antifungal Activity of this compound against Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN1324790A - this compound synthesizing process - Google Patents [patents.google.com]

- 14. CN103664631B - Preparation method of this compound - Google Patents [patents.google.com]

- 15. CN103664631A - Preparation method of this compound - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Naftifine Hydrochloride In Vitro Antifungal Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro antifungal susceptibility testing of Naftifine Hydrochloride. The information is curated for professionals in research and drug development, focusing on standardized methodologies and data interpretation.

Introduction

This compound is a synthetic allylamine antifungal agent renowned for its potent activity against dermatophytes, the fungi responsible for common skin, hair, and nail infections.[1][2] Its primary mechanism of action involves the specific inhibition of the squalene epoxidase enzyme, a critical component in the fungal ergosterol biosynthesis pathway.[1][3][4] This inhibition leads to a deficiency in ergosterol, which is vital for fungal cell membrane integrity, and a toxic intracellular accumulation of squalene, ultimately resulting in fungal cell death.[1][3] In vitro susceptibility testing is crucial for evaluating its efficacy against various fungal isolates, monitoring for potential resistance, and guiding further research.

Mechanism of Action: Squalene Epoxidase Inhibition

Naftifine targets the fungal cell membrane's synthesis pathway at an earlier stage than azole antifungals. The inhibition of squalene epoxidase disrupts the conversion of squalene to 2,3-epoxysqualene, the precursor to lanosterol and subsequently ergosterol.[1][3] This dual-action of ergosterol depletion and squalene accumulation contributes to its primarily fungicidal effect against dermatophytes.[2][5]

Quantitative Data Summary

This compound has demonstrated potent in vitro activity against a wide array of dermatophytes. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data from various studies.

Table 1: In Vitro Activity of this compound Against Dermatophytes

| Fungal Group | No. of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

|---|---|---|---|---|---|

| All Dermatophytes | 350 | 0.015 - 1.0 | 0.06 | 0.25 | [6][7][8] |

| Dermatophytes | 38 | 0.1 - 0.2 | N/A | N/A | [5][9] |

| T. mentagrophytes / T. interdigitale Complex | 498 | N/A | N/A | 8.0 |[10] |

Table 2: Fungicidal Activity of this compound

| Fungal Species | MFC Range (µg/mL) | Fungicidal Activity | Reference |

|---|---|---|---|

| Trichophyton spp. | 0.125 - 0.25 | Fungicidal against 85% of isolates | [7][11][12] |

| E. floccosum | 0.5 - 8.0 | N/A |[7] |

Table 3: In Vitro Activity Against Other Fungi

| Fungal Group | No. of Strains | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Aspergillus spp. | 6 | 0.8 - 12.5 | [5][9] |

| Candida spp. | 77 | 1.5 - >100 |[5][9] |

Note: MIC values can vary based on the specific testing methodology and fungal isolates.

Experimental Protocols

Standardized protocols are essential for reproducible in vitro antifungal susceptibility testing. The methods outlined below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), particularly the M38-A2 document for filamentous fungi.[6][13][14][15][16]

Protocol 1: Broth Microdilution Susceptibility Testing

This method is the reference standard for determining the MIC of antifungal agents against filamentous fungi.[16][17]

References

- 1. Naftifine | C21H21N | CID 47641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. In vitro activity of naftifine, a new antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. In Vitro Antifungal Activity of this compound against Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vitro activity of naftifine, a new antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. In vitro antifungal activity of this compound against dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. journals.asm.org [journals.asm.org]

- 14. njccwei.com [njccwei.com]

- 15. webstore.ansi.org [webstore.ansi.org]

- 16. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]

- 17. img.antpedia.com [img.antpedia.com]

Application Note: Quantitative Analysis of Naftifine Hydrochloride Using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the quantitative analysis of Naftifine Hydrochloride in pharmaceutical formulations using validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods. This compound is an allylamine antifungal agent that functions by inhibiting the enzyme squalene epoxidase, a critical component in the fungal cell membrane synthesis pathway. Accurate and precise analytical methods are essential for quality control and formulation development. The methodologies outlined here are designed for routine quality control, offering simplicity, precision, and efficiency.

Introduction

This compound is a widely used topical antifungal agent effective against a broad spectrum of dermatophytes, yeasts, and molds. Its therapeutic efficacy relies on the inhibition of squalene epoxidase, which disrupts ergosterol biosynthesis and compromises the integrity of the fungal cell membrane. To ensure the quality and potency of pharmaceutical products containing this compound, robust analytical methods for its quantification are necessary. This application note details two distinct HPLC methods for the determination of this compound, suitable for various laboratory settings and sample matrices.

Mechanism of Action: Inhibition of Squalene Epoxidase

The primary mechanism of action for this compound is the non-competitive inhibition of the enzyme squalene epoxidase. This enzyme is a key catalyst in the ergosterol biosynthesis pathway in fungi. By blocking this step, naftifine leads to a deficiency of ergosterol and an accumulation of squalene within the fungal cell. This disruption of the cell membrane's integrity ultimately leads to fungal cell death.

Application Notes: Naftifine Hydrochloride in Dermatophyte Research Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Naftifine Hydrochloride, a synthetic allylamine antifungal agent, for studying and treating dermatophyte infections in laboratory settings. The following sections detail its mechanism of action, in vitro efficacy with associated protocols, and application in in vivo models.

Mechanism of Action

This compound exerts its antifungal effect by targeting the ergosterol biosynthesis pathway, which is critical for the integrity of the fungal cell membrane.[1] Specifically, it inhibits the enzyme squalene epoxidase.[1][2][3] This inhibition blocks the conversion of squalene to 2,3-epoxysqualene, a key precursor to lanosterol and, ultimately, ergosterol.[1][4] The disruption of this pathway has a dual fungicidal effect:

-

Ergosterol Depletion: The lack of ergosterol compromises the fungal cell membrane's structural integrity and fluidity, impairing its function and leading to cell death.[1]

-

Squalene Accumulation: The blockage leads to a toxic intracellular accumulation of squalene, which further disrupts membrane function and is lethal to the fungal cell.[1][4]

This mechanism is distinct from azole antifungals, which act further down the pathway at the 14α-demethylase enzyme.[5]

References

- 1. Optimizing Topical Antifungal Therapy for Superficial Cutaneous Fungal Infections: Focus on Topical Naftifine for Cutaneous Dermatophytosis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 2. Therapeutic effects of compound naftifine cream on experimental dermatophytosis in guinea pigs | Semantic Scholar [semanticscholar.org]

- 3. Efficacy and Safety of Naftifine HCl Cream 2% in the Treatment of Pediatric Subjects With Tinea Corporis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 4. In vivo antimycotic activity of naftifine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo cutaneous penetration and antifungal activity of naftifine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Naftifine Hydrochloride

For Research Purposes

These application notes provide detailed protocols for the synthesis of Naftifine Hydrochloride, a topical antifungal agent. The information is intended for researchers, scientists, and drug development professionals.

Introduction

Naftifine is a synthetic allylamine antifungal agent.[1] Its hydrochloride salt is utilized in topical treatments for fungal infections of the skin, such as tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm).[1][2] The mechanism of action involves the inhibition of the enzyme squalene epoxidase, which plays a crucial role in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1][2][3][4][5] This inhibition leads to a deficiency in sterols and an accumulation of squalene within the fungal cells, ultimately resulting in cell death.[2][4] Naftifine has demonstrated efficacy against a broad spectrum of dermatophytes, including Trichophyton, Microsporum, and Epidermophyton species, as well as activity against Aspergillus species and yeasts like Candida.[3][6]

This document outlines two common methods for the synthesis of this compound for research applications.

Method 1: Synthesis from (E)-N-methylcinnamylamine and 1-Chloromethylnaphthalene

This is a widely cited method for the preparation of this compound.

Experimental Protocol:

Step 1: Synthesis of Naftifine Free Base

-

To a reaction vessel, add (E)-N-methylcinnamylamine.

-

Add toluene as the solvent.

-

Add a 15% aqueous solution of sodium hydroxide (NaOH).

-

Heat the mixture to 86°C with stirring.

-

Slowly add 1-chloromethylnaphthalene to the reaction mixture.

-

Maintain the reaction at 86°C for 6 hours.[3]

-

After the reaction is complete, allow the mixture to cool and the layers to separate.

-

Collect the organic phase containing the Naftifine free base.

Step 2: Formation of this compound

-

Cool the organic phase from Step 1 in an ice-water bath to 15°C.

-

Slowly add concentrated hydrochloric acid (HCl) while stirring to adjust the pH to approximately 2.

-

Continue stirring for 30 minutes at 15°C.

-

Raise the temperature to 20°C and continue stirring for an additional 3 hours to allow for precipitation of this compound.[3]

-

Collect the precipitate by filtration.

-

Wash the filter cake with toluene.

Step 3: Recrystallization and Purification

-

Add the crude this compound to isopropyl alcohol.

-

Heat the mixture to 85°C until the solid is completely dissolved.[3]

-

Slowly cool the solution at a rate of 10°C per hour. A precipitate should start to form around 35°C.

-

Continue cooling to 20°C and hold at this temperature for 3 hours to complete the crystallization.

-

Filter the mixture to collect the purified this compound.

-

Dry the product under vacuum at 45°C.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Materials | (E)-N-methylcinnamylamine, 1-Chloromethylnaphthalene | [3] |

| Reagents | Sodium hydroxide, Toluene, Hydrochloric acid, Isopropyl alcohol | [3] |

| Reaction Temperature | Step 1: 86°C; Step 2: 15-20°C; Step 3: 85°C then cool to 20°C | [3] |

| Reaction Time | Step 1: 6 hours; Step 2: 3.5 hours | [3] |

| Yield | 68.0% | [3] |

| Purity (HPLC) | 99.4% | [3] |

Synthesis Workflow:

Caption: Workflow for the synthesis of this compound via Method 1.

Method 2: Synthesis from 1-Naphthoic Acid

This alternative synthetic route begins with 1-naphthoic acid.

Experimental Protocol:

Step 1: Synthesis of N-methyl-1-naphthamide

-

In a reaction vessel under a nitrogen atmosphere, add 1-naphthoic acid.

-

Slowly add thionyl chloride (SOCl₂) and heat the mixture to 80°C for 2 hours to form 1-naphthoyl chloride.[7]

-

Remove any unreacted SOCl₂ under reduced pressure.

-

Dissolve the resulting 1-naphthoyl chloride in dichloromethane.

-

Add an aqueous solution of methylamine and stir at room temperature for 12 hours.[7]

-

Pour the reaction mixture into a saturated sodium bicarbonate (NaHCO₃) solution.

-

Extract the product with dichloromethane.

-

Dry the combined organic phases and concentrate to obtain N-methyl-1-naphthamide.

Step 2: Synthesis of Carbonylated Naftifine

-

Combine N-methyl-1-naphthamide, formaldehyde, and styrene in a suitable organic solvent (e.g., THF, toluene).

-

Add a Lewis acid catalyst (e.g., FeCl₃, CuCl₂, BF₃·OEt₂).[7]

-

The reaction proceeds via a multi-component reaction to form the carbonylated naftifine intermediate.

Step 3: Reduction to Naftifine

-

To a solution of the carbonylated naftifine from Step 2 in diethylene glycol, add potassium hydroxide (KOH) and hydrazine hydrate.

-

Heat the mixture at 80-110°C for 1-5 hours.

-

Increase the temperature to 160-210°C and continue the reaction for another 1-5 hours to yield the crude Naftifine free base.[7][8]

Step 4: Formation and Purification of this compound

-

Dissolve the crude Naftifine in ethyl acetate.

-

Cool the solution to 0°C and add a solution of HCl in ethyl acetate dropwise with stirring.[8]

-

Continue stirring for 2 hours to allow for precipitation.

-

Collect the precipitate by suction filtration and wash the filter cake with cold ethyl acetate.

-

Recrystallize the product from a mixed solvent of ethyl acetate and methanol to obtain pure this compound.[8]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 1-Naphthoic acid | [7] |

| Key Intermediates | N-methyl-1-naphthamide, Carbonylated Naftifine | [7] |

| Reduction Reagents | Hydrazine hydrate, Potassium hydroxide | [7][8] |

| Final Yield | 60.8% - 61.6% | [8] |

| Melting Point | 175-177°C | [8] |

Synthesis Workflow:

Caption: Workflow for the synthesis of this compound via Method 2.

Mechanism of Antifungal Action

The antifungal activity of Naftifine stems from its ability to inhibit squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway. This selective inhibition disrupts the fungal cell membrane integrity.

Caption: Mechanism of action of Naftifine as a squalene epoxidase inhibitor.

Characterization

The final product should be characterized to confirm its identity and purity.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized this compound. A purity of ≥98% is generally desirable for research purposes.[3]

-

Melting Point: The melting point of this compound is reported to be in the range of 175-177°C.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure of the final compound.[8]

-

Mass Spectrometry (MS): To confirm the molecular weight of Naftifine.

These protocols provide a foundation for the synthesis of this compound in a research setting. As with any chemical synthesis, appropriate safety precautions should be taken, and all procedures should be performed in a well-ventilated fume hood.

References

- 1. Naftifine | C21H21N | CID 47641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | 65473-14-5 [chemicalbook.com]

- 4. This compound (USP) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Development, optimization and characterization of nanoemulsion loaded with clove oil-naftifine antifungal for the management of tinea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. CN103664631A - Preparation method of this compound - Google Patents [patents.google.com]

- 8. CN103664631B - Preparation method of this compound - Google Patents [patents.google.com]

Application Notes and Protocols for Determining Naftifine Hydrochloride Cytotoxicity in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naftifine Hydrochloride is a topical antifungal agent belonging to the allylamine class. Its primary mechanism of action in fungal cells is the inhibition of the enzyme squalene epoxidase. This enzyme is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes. Inhibition of squalene epoxidase leads to a deficiency of ergosterol and an accumulation of toxic levels of squalene within the fungal cell, ultimately resulting in fungicidal activity. While its antifungal properties are well-documented, understanding the potential cytotoxic effects of this compound on mammalian cells is crucial for comprehensive safety and efficacy profiling in drug development.

These application notes provide detailed protocols for a panel of cell culture-based assays to determine the cytotoxicity of this compound. The assays described herein are designed to assess various aspects of cellular health, including metabolic activity, membrane integrity, and the induction of specific cell death pathways.

Key Cytotoxicity Assays

A multi-parametric approach is recommended to comprehensively evaluate the cytotoxic potential of this compound. The following assays provide quantitative data on different aspects of cellular viability and death.

MTT Assay (Cell Viability)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Lactate Dehydrogenase (LDH) Assay (Cell Membrane Integrity)

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis. An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cytotoxicity.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane in the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, a characteristic of late apoptotic and necrotic cells.

Cell Cycle Analysis

Analysis of the cell cycle distribution by flow cytometry can reveal if a compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M), which can be a hallmark of cytotoxicity or cytostatic effects. Cells are stained with a DNA-binding dye, and the fluorescence intensity, which is proportional to the DNA content, is measured.

Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay measures the activity of caspase-3 in cell lysates, providing a quantitative measure of apoptosis induction.

Mitochondrial Membrane Potential (ΔΨm) Assay

Mitochondrial dysfunction is an early indicator of cellular stress and can precede apoptosis. This assay utilizes fluorescent dyes that accumulate in healthy mitochondria with a high membrane potential. A decrease in fluorescence intensity indicates a loss of ΔΨm, suggesting mitochondrial-mediated cytotoxicity.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized for clear comparison. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the cytotoxicity of this compound.

Table 1: Hypothetical Cytotoxicity of this compound in Various Cell Lines

| Cell Line | Assay | Endpoint | This compound IC50 (µM) |

| Human Keratinocytes (HaCaT) | MTT | Cell Viability | Data not available in literature |

| LDH | Membrane Integrity | Data not available in literature | |

| Human Dermal Fibroblasts (HDF) | MTT | Cell Viability | Data not available in literature |

| LDH | Membrane Integrity | Data not available in literature | |

| Human Melanoma (A375) | MTT | Cell Viability | Data not available in literature |

| LDH | Membrane Integrity | Data not available in literature |

Note: The IC50 values are hypothetical as specific data for this compound in these mammalian cell lines were not found in the reviewed literature. Researchers should determine these values experimentally.

Experimental Protocols

MTT Assay Protocol

Materials:

-

This compound

-

Mammalian cell line of interest (e.g., HaCaT, HDF, A375)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare a serial dilution of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same solvent concentration used for the drug).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Remove the medium containing MTT and add 100 µL of solubilization solution to each well.

-

Mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

LDH Cytotoxicity Assay Protocol

Materials:

-

This compound

-

Mammalian cell line of interest

-

Complete cell culture medium

-

LDH assay kit (commercially available)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate as described for the MTT assay.

-

Treat cells with various concentrations of this compound for the desired time period. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

-

After incubation, centrifuge the plate at 250 x g for 5 minutes.

-

Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

-

Add the LDH reaction mixture from the kit to each well containing the supernatant.

-

Incubate for the time specified in the kit's protocol, protected from light.

-

Measure the absorbance at the recommended wavelength (usually 490 nm).

-

Calculate the percentage of cytotoxicity using the formula provided in the kit's instructions and determine the IC50 value.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for assessing this compound cytotoxicity.

Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity

While the primary target of this compound is squalene epoxidase in fungi, high concentrations might off-target effects in mammalian cells. A hypothetical pathway leading to cytotoxicity could involve the induction of apoptosis.

Application Notes and Protocols: Naftifine Hydrochloride Nanoemulgel for Enhanced Topical Delivery

Introduction

Naftifine Hydrochloride is a synthetic allylamine antifungal agent effective against a broad spectrum of dermatophytes, which are fungi that cause common skin infections like tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm).[1][2] As a BCS Class IV drug, this compound exhibits both poor water solubility and low permeability, which can limit its efficacy in conventional topical formulations.[1] To overcome these limitations, advanced drug delivery systems such as nanoemulgels are being explored.

A nanoemulgel is a formulation that combines a nanoemulsion with a hydrogel.[3] The nano-sized droplets of the emulsion enhance the solubilization of lipophilic drugs like Naftifine and facilitate their penetration through the stratum corneum, the outermost layer of the skin.[4][5] The gel matrix provides a desirable consistency for topical application, improves spreadability, and can offer controlled or sustained drug release.[4][5] This dual system of a nanoemulsion incorporated into a gel base presents a promising approach to improve the therapeutic outcomes of topical this compound treatment.[4][5]

Application Notes

The nanoemulgel formulation of this compound is designed to offer several advantages over conventional topical preparations:

-

Enhanced Drug Delivery: The nano-sized droplets of the emulsion can penetrate the skin more effectively, leading to a higher concentration of the drug at the site of infection.[4][5]

-

Improved Patient Compliance: The non-greasy nature and good spreadability of the gel base make it more cosmetically elegant and comfortable for patients to use.[4]

-

Controlled Release: The gel matrix can be tailored to provide a sustained release of this compound, potentially reducing the frequency of application.[1]

-

Increased Stability: The nanoemulgel formulation has demonstrated good stability, which is crucial for maintaining the therapeutic efficacy of the product over its shelf life.[1]

Data Presentation

The following tables summarize the quantitative data from studies on this compound nanoemulgel formulations.

Table 1: Physicochemical Characterization of this compound Formulations

| Formulation | Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Viscosity (cP) | Drug Content (%) |

| Nanoemulsion | 119 - 310 | 0.2 - 0.4 | +28.31 ± 1.37 | - | - |

| Nanoemulgel | - | - | - | Varies based on gelling agent | ~98 - 99 |

Data compiled from multiple sources.[1][4][6][7]

Table 2: In Vitro Drug Release and Permeation Parameters

| Formulation | Cumulative Drug Release (%) | Permeation Flux (µg/cm²/h) |

| Nanoemulsion | 18 - 69 (across rat skin) | - |

| Nanoemulgel | Significantly higher than nanoemulsion alone | - |

| Commercial Product | Lower than optimized nanoemulsion | - |

Data compiled from multiple sources.[4][6]

Table 3: Antifungal Activity of this compound

| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Trichophyton rubrum | 0.015 - 1.0 | 0.06 | 0.25 |

| Trichophyton mentagrophytes | 0.015 - 1.0 | 0.06 | 0.25 |

| Trichophyton tonsurans | 0.015 - 1.0 | 0.06 | 0.25 |

| Epidermophyton floccosum | 0.015 - 1.0 | 0.06 | 0.25 |

| Microsporum canis | 0.015 - 1.0 | 0.06 | 0.25 |

MIC: Minimum Inhibitory Concentration. Data represents the activity of this compound against various dermatophytes.[8]

Experimental Protocols

Here are detailed methodologies for the key experiments involved in the development and evaluation of a this compound nanoemulgel.

Protocol 1: Preparation of this compound Nanoemulsion

This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion containing this compound using a high-speed homogenization technique.

Materials:

-

This compound

-

Co-surfactant (e.g., Propylene Glycol)[1]

-

Preservatives (e.g., Methyl Paraben, Propyl Paraben)[1]

-

Antioxidant (e.g., Butylated Hydroxytoluene - BHT)[1]

-

Purified Water

Equipment:

-

High-speed homogenizer

-

Magnetic stirrer with heating plate

-

Beakers

-

Measuring cylinders

-

Weighing balance

Procedure:

-

Preparation of the Aqueous Phase:

-

Accurately weigh the required quantity of co-surfactant (e.g., Propylene Glycol) and add it to distilled water heated to approximately 80°C.[1]

-

Stir the mixture until a homogenous solution is formed.

-

-

Preparation of the Oil Phase:

-

Formation of the Nanoemulsion:

-

Slowly add the aqueous phase to the oil phase while continuously stirring with a magnetic stirrer.

-

Subject the resulting coarse emulsion to high-speed homogenization at a specified RPM for a defined period to form a nanoemulsion.[1]

-

Allow the nanoemulsion to cool to room temperature.

-

Caption: Workflow for the preparation of this compound nanoemulsion.

Protocol 2: Formulation of this compound Nanoemulgel

This protocol outlines the incorporation of the prepared nanoemulsion into a gel base to form a nanoemulgel.

Materials:

-

Prepared this compound Nanoemulsion

-

Neutralizing agent (e.g., Triethanolamine)

-

Purified Water

Equipment:

-

Beakers

-

Mechanical stirrer

-

pH meter

Procedure:

-

Preparation of the Gel Base:

-

Accurately weigh the gelling agent (e.g., Carbopol 934) and disperse it in a sufficient quantity of purified water with continuous stirring.

-

Allow the dispersion to stand for 24 hours to ensure complete swelling of the polymer.[3]

-

-

Incorporation of the Nanoemulsion:

-

Slowly add the prepared this compound nanoemulsion to the gel base with gentle stirring until a homogenous mixture is obtained.

-

-

pH Adjustment:

-

Adjust the pH of the formulation to the desired range (typically close to skin pH) by adding a neutralizing agent (e.g., Triethanolamine) dropwise while stirring.

-

The final product is a smooth, homogenous nanoemulgel.

-

Caption: Process for formulating the nanoemulgel from the nanoemulsion.